molecular formula C13H19NO3 B5757372 4-(2,3-dimethoxybenzyl)morpholine

4-(2,3-dimethoxybenzyl)morpholine

Cat. No.: B5757372
M. Wt: 237.29 g/mol
InChI Key: ZJZTZZWQFSJJSG-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxybenzyl)morpholine is a morpholine derivative featuring a benzyl substituent with methoxy groups at the 2- and 3-positions of the aromatic ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, serves as a versatile scaffold in medicinal and agrochemical research due to its balanced physicochemical properties and ability to modulate pharmacokinetic profiles.

Its dimethoxy substitution pattern distinguishes it from halogenated or alkylated benzylmorpholines, suggesting unique solubility and target-binding characteristics.

Properties

IUPAC Name

4-[(2,3-dimethoxyphenyl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-15-12-5-3-4-11(13(12)16-2)10-14-6-8-17-9-7-14/h3-5H,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZTZZWQFSJJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dimethoxybenzyl)morpholine typically involves the reaction of morpholine with 2,3-dimethoxybenzyl chloride under basic conditions. A common method includes the use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the morpholine nitrogen attacks the benzyl chloride, displacing the chloride ion and forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethoxybenzyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the morpholine ring or the benzyl group.

    Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

4-(2,3-Dimethoxybenzyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,3-dimethoxybenzyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The morpholine ring can act as a ligand, binding to specific sites on proteins and altering their activity. The 2,3-dimethoxybenzyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Benzylmorpholines

Halogenated analogs, such as 4-(2-fluorobenzyl)morpholine and 4-(2,6-difluorobenzyl)morpholine (MW: 213.22) , exhibit electron-withdrawing substituents that increase lipophilicity (higher logP) compared to methoxy groups. These compounds are potent CYP2A13 inhibitors, with halogen atoms facilitating hydrophobic interactions in enzyme active sites .

Alkyl-Substituted Benzylmorpholines

4-(2-Methylbenzyl)morpholine introduces a sterically bulky but electron-neutral methyl group. Methyl substituents enhance hydrophobicity without significantly altering electronic properties, offering a balance between solubility and target engagement. The 2,3-dimethoxy analog’s larger substituents may hinder binding in sterically constrained pockets but provide stronger hydrogen-bonding capacity via ether oxygens.

Nitro-Substituted Benzylmorpholine

4-(4-Nitrobenzyl)morpholine features a strongly electron-withdrawing nitro group, which reduces electron density on the aromatic ring and enhances crystallinity, as evidenced by its resolved X-ray structure. The nitro group’s planar geometry facilitates π-stacking interactions, whereas methoxy groups in the 2,3-dimethoxy analog may prioritize hydrogen bonding or dipole interactions.

Dimethoxy-Substituted Analogs

Dimethomorph , a pesticide, incorporates a 3,4-dimethoxyphenyl group alongside a chlorophenyl substituent . The 3,4-dimethoxy configuration likely enhances soil adsorption and stability, whereas the 2,3-dimethoxy pattern in the target compound may favor biological activity through optimized steric and electronic alignment.

Structural Isomers and Positional Effects

Positional isomerism significantly impacts properties, as seen in VPC-14449 , where bromine substitution at 2,4 vs. 4,5 positions altered NMR spectra and biological activity . For 4-(2,3-dimethoxybenzyl)morpholine, shifting methoxy groups to 3,4 or 2,4 positions could disrupt hydrogen-bonding networks or steric complementarity in target binding.

Key Data Table

Compound Name Substituents Molecular Weight* Key Properties/Activities Reference
This compound 2,3-OCH3 ~214 Potential anti-TB activity (bedaquiline analog)
4-(2-Fluorobenzyl)morpholine 2-F ~183 CYP2A13 inhibitor
4-(2,6-Difluorobenzyl)morpholine 2,6-F 213.22 High lipophilicity
4-(4-Nitrobenzyl)morpholine 4-NO2 ~208 Crystallized structure
Dimethomorph 3,4-OCH3, 4-Cl ~387 Agricultural fungicide

*Estimated based on molecular formulas.

Discussion of Research Findings

  • Electronic Effects : Methoxy groups donate electron density to the aromatic ring, enhancing resonance stability and polar interactions compared to halogens or nitro groups. This may improve solubility but reduce passive diffusion across lipid membranes.
  • Biological Activity: Halogenated benzylmorpholines dominate CYP inhibition studies , while dimethoxy variants are underexplored.
  • Structural Insights : The nitro analog’s crystallinity contrasts with the likely amorphous nature of methoxy derivatives, highlighting substituent-dependent solid-state behavior.

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